(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
Description
(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chiral tetralin derivative featuring an amino group at position 7 and a hydroxyl group at position 2, with the (R)-enantiomer configuration. Its molecular formula is C₁₀H₁₄NO·HBr (molecular weight: ~260.15 g/mol) . The compound is structurally related to bioactive tetralins, which are known for their interactions with neurotransmitter receptors (e.g., dopamine or serotonin receptors).
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
InChI Key |
JEVIHIXTYLDDSK-SBSPUUFOSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by bromination. One common method involves the reduction of 7-nitro-5,6,7,8-tetrahydronaphthalen-2-ol using a reducing agent like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction and bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Acid-Base Reactions
-
Salt Formation : The amino group (-NH₂) reacts with hydrobromic acid (HBr) to form the hydrobromide salt, stabilizing the compound for storage and synthesis.
-
Deprotonation : The hydroxyl group (-OH) can act as an acid in basic conditions, losing a proton to form an alkoxide intermediate.
Functional Group Transformations
-
Oxidation : Alcohol intermediates (e.g., tetrahydronaphthalenol derivatives) undergo Swern oxidation to aldehydes, which are later used in reductive amination .
-
Alkylation : The amino group reacts with alkylating agents (e.g., bromoethanol derivatives) to form N-alkylated derivatives .
-
Demethylation : Methoxy groups are cleaved using 48% aqueous HBr under reflux, yielding hydroxylated derivatives .
Reactivity of the Hydroxyl Group
The hydroxyl group at position 2 participates in:
-
Esterification : Reaction with acyl chlorides to form esters.
-
Alkylation : Reaction with alkyl halides to generate ether derivatives.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO·HBr |
| Molecular Weight | 163.22 g/mol |
| SMILES | N[C@@H]1CCC2=CC=C(O)C=C2C1 |
| InChIKey | VIYAPIMIOKKYNF-SECBINFHSA-N |
Critical Analysis of Reactivity
-
Chirality : The (R)-enantiomer’s configuration influences its reactivity, particularly in enantioselective synthesis .
-
Functional Group Synergy : The amino and hydroxyl groups enable tandem reactions (e.g., acylation followed by alkylation) .
Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that (R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exhibits antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which is critical in treating depression and anxiety disorders. Studies have shown that this compound can enhance serotonergic neurotransmission, leading to improved mood and emotional regulation .
Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated the ability to alleviate pain through modulation of pain pathways in the central nervous system. This makes it a candidate for further development as a pain management therapy .
Neuropharmacology
Cognitive Enhancement
There is growing interest in the cognitive-enhancing effects of this compound. Research suggests that it may improve memory and learning processes by influencing neurotransmitter systems involved in cognitive function. Animal studies have shown that administration of this compound can lead to significant improvements in tasks requiring memory retention .
Neuroprotective Effects
The compound has been noted for its neuroprotective properties. It may protect neurons from damage caused by oxidative stress and neuroinflammation. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Therapeutic Applications
Potential Use in Treating Neurological Disorders
Given its pharmacological profile, this compound is being explored for its potential therapeutic applications in various neurological disorders. Its ability to modulate serotonin levels and protect neuronal health positions it as a promising candidate for conditions such as depression, anxiety disorders, and possibly even schizophrenia .
Case Studies
Several case studies have documented the effects of this compound in clinical settings:
Mechanism of Action
The mechanism of action of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
- Stereochemistry: The (R)-configuration of the target compound distinguishes it from enantiomers like (S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol, which may exhibit divergent receptor binding .
- Functional Groups : Positional variations (e.g., -NH₂ at C7 vs. C6 in Rotigotine) significantly alter pharmacological profiles.
- Salt Forms : Hydrobromide salts (e.g., Eletriptan) enhance solubility and stability, a common feature in CNS-targeting drugs .
Pharmacological Activity
- Dopaminergic Analogs: Rotigotine’s C6 amino group and C1 hydroxyl enable dopamine receptor activation, whereas the target compound’s C7 amino/C2 hydroxyl may favor alternative targets (e.g., serotonin receptors) .
- Cardioprotective Agents : The thiazole-azepine hydrobromide in highlights the role of nitrogen heterocycles in cardioprotection, a feature absent in the target compound .
- Migraine Therapeutics : Eletriptan’s indole-sulfonyl structure contrasts with the simpler tetralin scaffold, underscoring structural diversity among hydrobromide salts .
Physicochemical Properties
Table 2: Physicochemical Data
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Bromination | HBr, AcOH | Acetic acid | 85 | 70–80 |
| Cyclization | NBS, AIBN | Ethanol | 60–65 | 65–75 |
| Resolution | Chiral column (Chiralpak AD-H) | Hexane/IPA | 25 | >95% ee |
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- 1H/13C NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), NH2 (δ 2.5–3.0 ppm), and hydroxyl (δ 4.5–5.0 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretches for -OH (3200–3500 cm⁻¹), -NH2 (3350–3450 cm⁻¹), and C-Br (550–650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peaks match the calculated mass (e.g., [M+H]+ for C10H15BrNO2: 272.03) .
- Elemental Analysis : Experimental C/H/N values should align with theoretical values (±0.3%) .
Basic: What is the solubility profile of this compound in common laboratory solvents?
Methodological Answer:
- High Solubility : Water (up to 100 mM at 25°C due to hydrobromide salt formation) .
- Moderate Solubility : Methanol, ethanol, DMSO (10–50 mg/mL).
- Low Solubility : Non-polar solvents (e.g., hexane, diethyl ether).
Note : Solubility testing should be conducted at controlled pH to avoid salt dissociation .
Advanced: How can enantiomeric purity be ensured during synthesis of the (R)-enantiomer?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers .
- Optical Rotation : Measure [α]D20 (e.g., +15° to +25° for the (R)-form) using a polarimeter.
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis .
- Control : Monitor reaction intermediates with TLC (silica gel R1, ethyl acetate/acetic acid mobile phase) to detect racemization .
Advanced: What in vitro models are appropriate for studying its dopaminergic activity?
Methodological Answer:
- Receptor Binding Assays :
- Functional Assays :
- cAMP Accumulation : Assess D1 agonism via cAMP ELISA in striatal neurons.
- Calcium Mobilization : Fluorescent dyes (e.g., Fluo-4) in GPCR-engineered cell lines.
Q. Table 2: Representative Dopaminergic Activity Data
| Assay Type | Target Receptor | EC50/IC50 (nM) | Reference |
|---|---|---|---|
| Radioligand Binding | D1 | 15 ± 2 | |
| cAMP Accumulation | D1 | 20 ± 5 |
Advanced: How to resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Critical Factors :
- Enantiomeric Purity : Verify ≥95% ee via chiral HPLC; impurities in racemic mixtures can skew results .
- Solubility/Purity : Re-test compound in identical buffers (e.g., PBS pH 7.4) using LC-MS to confirm stability .
- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK293), incubation times, and detection methods.
- Validation : Cross-validate with orthogonal assays (e.g., electrophysiology for functional activity) .
Basic: What are recommended storage conditions for this compound?
Methodological Answer:
- Storage : Keep in sealed, light-resistant containers at –20°C under inert gas (N2/Ar) to prevent hydroscopic degradation .
- Stability : Periodic NMR/HPLC checks (every 6 months) to detect decomposition (e.g., free amine formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
